N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
Description
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom and a methyl group on the pyrazole ring, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN5/c1-8(2)17-5-4-10(14-17)13-6-9-7-16(3)15-11(9)12/h4-5,7-8H,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYNMMIIHNAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)NCC2=CN(N=C2I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the iodination of a methylpyrazole precursor, followed by alkylation and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Iodination: The initial step involves the introduction of an iodine atom to the pyrazole ring. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide.
Alkylation: The iodinated pyrazole is then subjected to alkylation using an appropriate alkyl halide, such as 1-bromo-2-propanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido or other substituted pyrazole derivatives.
Scientific Research Applications
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups on the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
- N-[(3-bromo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
- N-[(3-fluoro-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine
Uniqueness
The presence of the iodine atom in N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-3-amine distinguishes it from other similar compounds. Iodine can significantly influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
